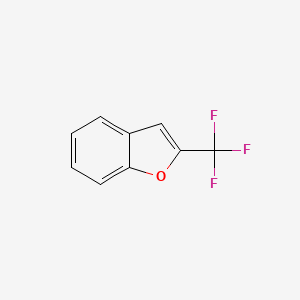

2-(Trifluoromethyl)benzofuran

Descripción

Significance of Benzofuran (B130515) Scaffolds in Chemical Science

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a pivotal scaffold in chemical science. numberanalytics.com Its structure is a common motif in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities. numberanalytics.comrsc.org This has rendered the benzofuran nucleus a subject of intense study and a versatile building block for the synthesis of complex molecules with potential applications in both pharmaceuticals and materials science. numberanalytics.comresearchgate.net

Many naturally occurring benzofuran derivatives, isolated from various plant species, have demonstrated significant pharmacological properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities. rsc.orgscienceopen.comnih.gov For instance, compounds like psoralen (B192213) and angelicin (B190584) are used in treating skin diseases, while others have shown potential as treatments for a variety of conditions, from cancer to microbial infections. rsc.org The rigid, planar structure of the benzofuran scaffold provides a well-defined framework that is crucial for specific interactions with biological targets. nih.gov

Beyond medicinal chemistry, benzofuran derivatives are also investigated for their applications in materials science. Their unique electronic and photophysical properties make them suitable for use in the development of organic electronics, such as organic transistors and fluorescent sensors. rsc.orgwisdomlib.org

Role of Trifluoromethyl Groups in Modulating Molecular Properties for Advanced Applications

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely used strategy in modern drug design and materials science to enhance molecular properties. hovione.com The trifluoromethyl group possesses unique characteristics, including high electronegativity, metabolic stability, and lipophilicity, which can significantly alter the biological and physicochemical properties of a parent compound. wikipedia.orgbeijingyuji.combeilstein-journals.org

In medicinal chemistry, the -CF3 group can improve a drug's metabolic stability due to the high strength of the carbon-fluorine bond, which resists oxidative metabolism. beijingyuji.comresearchgate.net This can lead to a longer half-life in the body. Furthermore, its lipophilicity can enhance cell membrane permeability and bioavailability. beijingyuji.comontosight.ai The strong electron-withdrawing nature of the trifluoromethyl group can also influence the acidity or basicity of nearby functional groups, affecting how a molecule interacts with its biological target. wikipedia.org A number of successful drugs, such as fluoxetine (B1211875) (Prozac) and celecoxib (B62257) (Celebrex), contain a trifluoromethyl group, highlighting its importance in pharmaceutical development. wikipedia.org

In materials science, incorporating trifluoromethyl groups can improve the thermal stability and influence the electronic properties of organic materials. acs.org This is particularly relevant in the design of organic semiconductors for applications like organic light-emitting diodes (OLEDs), where tuning electronic properties is critical for performance. acs.org

Overview of 2-(Trifluoromethyl)benzofuran as a Subject of Academic Inquiry

The compound this compound, which combines the benzofuran scaffold with a trifluoromethyl group at the 2-position, is a molecule of significant academic interest. cymitquimica.com Research into this specific compound is largely driven by the potential to create novel molecules with enhanced biological activities or material properties, leveraging the benefits of both the benzofuran core and the trifluoromethyl substituent.

Academic inquiry has focused on the development of efficient synthetic routes to access this compound and its derivatives. researchgate.netnih.govacs.org These synthetic studies are crucial as they provide the foundation for further exploration of this class of compounds. For example, various methods, including copper-catalyzed reactions and dearomatization approaches, have been developed to synthesize these molecules. acs.orgrsc.org While much of the research positions this compound as a key intermediate for more complex structures, its own properties and potential applications are also under investigation. researchgate.netnih.gov The primary focus of these academic pursuits is to explore its utility as a building block and to evaluate the biological and material properties of the resulting derivatives. researchgate.net

Below is a table summarizing some of the reported synthetic yields for this compound and related derivatives from different methods.

| Starting Material | Reaction Type | Product | Yield (%) | Reference |

| o-OH phenylacetylene | geminal oxy-trifluoromethylation | 2-CF3 benzofuran | Varies | researchgate.net |

| Arylboronic acid with ortho nucleophile | Suzuki-Miyaura coupling / cyclization | 2-Trifluoromethylated benzofuran | Not specified | nih.gov |

| Fluorinated dihydrobenzofuran | Transformation | 2-Trifluoromethyl benzofuran | Not specified | acs.org |

| 3-Bromobenzofuran | Reaction with CF3I and Cu | This compound | Not specified | rsc.org |

| Polyphenol and 3,3,3-trifluoromethyl pyruvate | Domino Friedel-Crafts/lactonization | 3-Hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 35-45 | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(trifluoromethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJMXUMVMGVBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563033 | |

| Record name | 2-(Trifluoromethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65715-20-0 | |

| Record name | 2-(Trifluoromethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trifluoromethyl Benzofuran and Its Derivatives

Direct Trifluoromethylation Strategies

Direct trifluoromethylation involves the introduction of a CF3 group onto a pre-existing benzofuran (B130515) scaffold. This approach is often favored for its atom economy and the ability to modify complex molecules in later synthetic stages.

Copper-catalyzed reactions have become a cornerstone for the formation of C-CF3 bonds due to the low cost and low toxicity of copper compared to other transition metals. These methods can be applied to benzofuran substrates, typically involving the reaction of a benzofuran derivative with a trifluoromethyl source in the presence of a copper catalyst.

Many copper-catalyzed trifluoromethylation reactions are understood to proceed through radical mechanisms. In these processes, a trifluoromethyl radical (•CF3) is generated from a suitable trifluoromethyl source. For instance, reagents like trifluoromethanesulfonyl chloride (CF3SO2Cl) or sodium triflinate (CF3SO2Na) can serve as precursors to the •CF3 radical upon interaction with a copper(I) species.

The generated trifluoromethyl radical can then add to the electron-rich double bond of the benzofuran ring. This addition creates a radical intermediate which is subsequently oxidized and deprotonated to afford the final 2-(trifluoromethyl)benzofuran product. The regioselectivity of the addition is often directed to the 2-position of the benzofuran due to the electronic nature of the heterocyclic ring.

In addition to radical pathways, the formation of trifluoromethylcopper (B1248711) (CuCF3) intermediates is a key aspect of many copper-mediated trifluoromethylation reactions. These intermediates can be generated from various trifluoromethyl sources, such as (trifluoromethyl)trimethylsilane (TMSCF3) or fluoroform (HCF3), in the presence of a suitable copper salt and base.

Once formed, the CuCF3 species can participate in the catalytic cycle. For benzofuran substrates, this could involve a direct coupling with a functionalized benzofuran, such as a 2-halobenzofuran, via a mechanism analogous to a cross-coupling reaction. The decomposition of the organocopper intermediate, often through reductive elimination from a copper(III) species, leads to the formation of the desired C-CF3 bond and regeneration of the active copper catalyst. A mechanistic study of the trifluoromethylation of aryl iodides using methyl trifluoroacetate indicated the formation of CuCF3 through decarboxylation of the trifluoroacetate. beilstein-journals.org

To enhance the practicality and environmental friendliness of trifluoromethylation reactions, significant effort has been directed towards the development of ligand- and additive-free protocols. These simplified reaction systems reduce costs and simplify purification procedures.

A practical and ligand-free copper-catalyzed decarboxylative trifluoromethylation of aryl iodides using sodium trifluoroacetate as the trifluoromethyl source has been reported, which could be applicable to 2-iodobenzofuran. beilstein-journals.org This reaction proceeds in the presence of a copper catalyst without the need for external ligands or complex additives, offering a more streamlined approach to the synthesis of trifluoromethylated arenes and heteroarenes.

| Catalyst | Trifluoromethyl Source | Substrate Scope | Conditions | Yield (%) |

| CuI | CF3CO2Na | Aryl iodides | Ag2O, DMF, 120 °C | 50-85 |

| CuCl | MTFA | Aryl iodides | Cs2CO3, DMF, 120 °C | 60-90 |

This table presents data for the trifluoromethylation of aryl iodides, which serves as a model for the potential application to benzofuran derivatives.

Palladium-catalyzed C–H arylation has emerged as a powerful tool for the synthesis of 2-arylbenzofurans. nih.gov This methodology allows for the direct coupling of benzofuran with an aryl halide or another suitable arylating agent, avoiding the need for pre-functionalization of the benzofuran ring. While not a direct trifluoromethylation of the benzofuran core, this approach provides access to benzofurans bearing a trifluoromethylphenyl substituent, which are important motifs in medicinal chemistry.

The reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate, often in the presence of an oxidant and a ligand. The C-H bond at the 2-position of the benzofuran is selectively activated and coupled with the aryl partner. The reaction conditions can be tuned to tolerate a range of functional groups on both the benzofuran and the arylating agent, including electron-withdrawing groups like trifluoromethyl. nih.gov

| Catalyst | Arylating Agent | Oxidant | Conditions | Yield (%) |

| Pd(OAc)2 | Ar3SbF2 | CuCl2 | 1,2-DCE, 80 °C | 50-90 |

| Pd(OAc)2 | Arylboronic acids | Cu(OAc)2 | DMSO, 100 °C | 40-85 |

This table summarizes general conditions for the C-H arylation of benzofurans, which can be adapted for trifluoromethylphenyl-substituted arylating agents.

Copper-Mediated Trifluoromethylation of Benzofurans

Cyclization-Based Synthetic Routes

An alternative to direct trifluoromethylation is the construction of the benzofuran ring from precursors that already contain the trifluoromethyl group. This approach offers excellent control over the position of the CF3 group and can be highly efficient for the synthesis of specific isomers.

One example of a cyclization-based route involves the reaction of polyphenols with 3,3,3-trifluoromethyl pyruvate in the presence of a Lewis acid catalyst or in acetic acid. This reaction leads to the formation of 3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one derivatives. nih.gov Although this yields a benzofuranone, it represents a key intermediate that can potentially be further transformed into this compound. The reaction proceeds via an initial alkylation of the phenol (B47542) followed by an intramolecular cyclization.

| Phenol Substrate | Trifluoromethyl Source | Catalyst/Solvent | Product | Yield (%) |

| Hydroquinone | 3,3,3-trifluoromethyl pyruvate | TiCl4 | 3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 35 |

| Resorcinol | 3,3,3-trifluoromethyl pyruvate | TiCl4 | 3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 28 |

| Catechol | 3,3,3-trifluoromethyl pyruvate | Acetic Acid | 3-(trifluoromethyl)-3-hydroxy-1-benzofuran-2-one | 61 |

This table highlights the synthesis of trifluoromethylated benzofuran-2-one derivatives through a cyclization reaction. nih.gov

Cyclization of 2-Chloro-3,3,3-trifluoropropenyl Phenyl Acetates

Iodocyclization Reactions Yielding Trifluoromethylated Benzofurans

A domino cyclization/trifluoromethylation strategy of 2-alkynylphenols provides a direct, one-step synthesis of 3-(trifluoromethyl)benzofurans. This method utilizes a copper-trifluoromethyl complex ([CuCF3]) as the reagent, with the trifluoromethyl source being the cost-effective industrial byproduct fluoroform (CF3H). This approach is notable for its efficiency in constructing the trifluoromethylated benzofuran core.

The reaction of 3-alkynyl-4-methoxycoumarins with molecular iodine in chlorinated solvents leads to 3-iodofuro[2,3-b]chromones in good to excellent yields through an iodocyclization-demethylation process. medcraveonline.com Although not a direct synthesis of this compound, this methodology demonstrates the utility of iodocyclization in constructing related fused furan (B31954) ring systems.

Dearomatization-Enabled Pathways

A mild, dearomatization-enabled pathway allows for the ortho-selective replacement of an aromatic C–H bond with a hexafluoroacetylacetone (B74370) (hfacac) substituent. acs.org This transformation is dependent on a hypervalent iodine-generated phenoxonium intermediate, the choice of solvent, and the order of reagent addition. The resulting fluorinated dihydrobenzofuran product can be further transformed into dihydrobenzofuran and benzofuran products that are decorated with a 2-trifluoromethyl group. acs.org The 3-trifluoromethylacyl substituted benzofurans that are formed rapidly exist as hydrates, which can be subsequently reduced to the corresponding alcohols. acs.org

Table 1: Dearomatization-Enabled Synthesis of Trifluoromethylated Benzofuran Derivatives

| Starting Material | Product | Yield (%) |

| Fluorinated dihydrobenzofuran | 2-Trifluoromethylated benzofuran | Not specified |

| Fluorinated dihydrobenzofuran | 2-Trifluoromethylated dihydrobenzofuran | Not specified |

| 3-Trifluoromethylacyl substituted benzofuran hydrate | 3-Trifluoromethylacyl substituted benzofuran alcohol | Not specified |

Synthesis from Salicylaldehyde Derivatives via Trifluoromethyl Diazomethane

A direct route to 3-trifluoromethyl-substituted benzofuranols involves the reaction of commercially available salicylaldehydes with in situ generated trifluoromethyl diazomethane, using boron trifluoride as an activator. acs.org The resulting benzofuranols can then be converted into the corresponding trifluoromethyl-substituted benzofurans. acs.org This homologation reaction provides efficient access to dihydrobenzofuranols bearing a trifluoromethyl group at the C3-position. acs.org The reaction proceeds through the coordination of BF3, attack of the diazocompound onto the activated aldehyde, migration of the phenyl ring, and subsequent hemiacetal formation. acs.org

The initial screening of Lewis acids, including ZrCl4, AlCl3, TiCl4, SnCl4, and SbCl5, showed that BF3•OEt2 was the most suitable, affording the desired product in 74% yield. acs.org The reaction demonstrates good scope with electron-rich salicylaldehyde derivatives. acs.org

Table 2: Synthesis of 3-Trifluoromethyl-Substituted Benzofuranols

| Salicylaldehyde Derivative | Lewis Acid | Product | Yield (%) |

| Salicylaldehyde | ZrCl4 | 3-Trifluoromethyl-2,3-dihydrobenzofuran-2-ol | 18 |

| Salicylaldehyde | BF3•OEt2 | 3-Trifluoromethyl-2,3-dihydrobenzofuran-2-ol | 74 |

| Electron-rich salicylaldehydes | BF3•OEt2 | Corresponding benzofuranols | Good |

Copper-Catalyzed One-Pot Synthesis of Trifluoroethyl-Substituted Benzofurans

A novel copper-catalyzed one-pot synthesis has been developed for the construction of 2-(2,2,2-trifluoroethyl)-substituted benzofurans. rsc.orgrsc.org This method involves the reaction of salicylaldehyde p-tosylhydrazones with 2-bromo-3,3,3-trifluoropropene. rsc.orgrsc.org The reaction proceeds sequentially to provide the desired products in moderate to excellent yields, with some substrates achieving up to 93% yield. rsc.orgrsc.org The proposed mechanism involves the copper-catalyzed cyclization of salicylaldehyde p-tosylhydrazones with in situ generated 3,3,3-trifluoropropyne. rsc.org

Initial experiments using CuI as the catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in DMF resulted in a 55% yield of the trifluoroethylated benzofuran product. rsc.org Other copper catalysts such as CuBr, CuCN, CuSCN, Cu(OAc)2, and Cu(OTf)2 resulted in lower yields. rsc.org The reaction is also applicable to the formation of 2-trifluoroethylated indoles. rsc.org

Table 3: Copper-Catalyzed Synthesis of 2-(2,2,2-trifluoroethyl)-substituted Benzofurans

| Substrate (Salicylaldehyde p-tosylhydrazone) | Catalyst (10 mol%) | Base (3.5 equiv.) | Solvent | Product | Yield (%) |

| Unsubstituted | CuI | DBU | DMF | 2-(2,2,2-trifluoroethyl)benzofuran | 55 |

| 3-Methyl substituted | CuI | DBU | DMF | 3-Methyl-2-(2,2,2-trifluoroethyl)benzofuran | 70 |

| 4-Methyl substituted | CuI | DBU | DMF | 4-Methyl-2-(2,2,2-trifluoroethyl)benzofuran | 85 |

| 4-tert-Butyl substituted | CuI | DBU | DMF | 4-tert-Butyl-2-(2,2,2-trifluoroethyl)benzofuran | 80 |

| 2,4-di-tert-Butyl substituted | CuI | DBU | DMF | 2,4-di-tert-Butyl-2-(2,2,2-trifluoroethyl)benzofuran | 50 |

Rearrangement and Migration Strategies

Rearrangement reactions provide a powerful tool for the synthesis of complex molecular architectures from simpler precursors. In the context of benzofuran synthesis, sigmatropic rearrangements have been effectively utilized.

Charge-Acceleratedrsc.orgrsc.org-Sigmatropic Rearrangements

The rsc.orgrsc.org-sigmatropic rearrangement of O-phenyloxime derivatives is significantly accelerated by trifluoroacetylation. rsc.orgnih.gov This reaction proceeds smoothly at temperatures below room temperature, leading to the formation of dihydrobenzofurans or benzofurans through a concomitant cyclization. rsc.orgnih.gov The use of trifluoroacetic anhydride (B1165640) (TFAA) induces the rsc.orgrsc.org-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines to synthesize dihydrobenzofurans, while the use of trifluoroacetyl triflate (TFAT) with DMAP leads to the formation of benzofurans. organic-chemistry.org This method is advantageous due to its mild reaction conditions and has been successfully applied to the synthesis of natural benzofurans without the need for protecting the hydroxy group. organic-chemistry.org

Recently, a novel substituent migration has been observed during the reaction of substituted phenols with AS (a reagent) and TFAA. tus.ac.jp This process is triggered by a charge-accelerated sigmatropic rearrangement, enabling the synthesis of diverse and highly substituted benzofurans from readily available starting materials. tus.ac.jp

Table 4: Reagents for rsc.orgrsc.org-Sigmatropic Rearrangement in Benzofuran Synthesis

| Reagent | Product Type |

| Trifluoroacetic anhydride (TFAA) | Dihydrobenzofurans |

| Trifluoroacetyl triflate (TFAT) with DMAP | Benzofurans |

Substituent Migration in the Synthesis of Highly Substituted Benzofurans

A notable strategy for assembling highly substituted benzofurans involves a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement, which can be followed by substituent migration. researchgate.netbeilstein-archives.orgkab.ac.ug This methodology has been demonstrated in the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides. researchgate.netkab.ac.ug The process is initiated by a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement, which, under specific conditions, leads to the migration of a substituent on the aromatic ring to form a more stable benzofuran structure. researchgate.net

In one variation of this chemistry, the trifluoroacetylation of O-phenyloxime ethers can smoothly induce a researchgate.netresearchgate.net-sigmatropic rearrangement at temperatures below room temperature. rsc.orgnih.gov This reaction proceeds through the formation of an N-trifluoroacetyl-ene-hydroxylamine intermediate, which then undergoes rearrangement and concomitant cyclization to yield either dihydrobenzofuran or benzofuran derivatives. rsc.orgnih.govorganic-chemistry.org The use of trifluoroacetic anhydride (TFAA) is effective for this transformation. organic-chemistry.org This method's utility is highlighted by its application in the short synthesis of natural 2-arylbenzofurans, proceeding under mild conditions. organic-chemistry.org

Research has shown that the reaction between a 2-substituted phenol, such as 2-(trifluoromethyl)phenol (B147641), and an alkynyl sulfoxide (B87167) in the presence of trifluoroacetic anhydride (TFAA) can lead to the formation of benzofuran structures. researchgate.net For instance, the reaction with 2-methylphenol yields the expected 7-methylbenzofuran, while the reaction with 2,6-dimethylphenol results in a product formed through substituent migration. researchgate.net

| Phenol Reactant | Key Reagent | Primary Transformation | Product Type | Reference |

|---|---|---|---|---|

| 2,6-Disubstituted Phenols | Alkynyl Sulfoxides | Charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement and substituent migration | Highly substituted benzofurans | researchgate.netkab.ac.ug |

| O-Phenyloxime Ethers | Trifluoroacetic Anhydride (TFAA) | researchgate.netresearchgate.net-Sigmatropic rearrangement triggered by N-trifluoroacetylation | Dihydrobenzofurans and Benzofurans | rsc.orgorganic-chemistry.org |

| 2-(Trifluoromethyl)phenol | Alkynyl Sulfoxide / TFAA | Cyclization via rearrangement | Benzofuran derivative | researchgate.net |

Cross-Coupling Reactions for Trifluoromethylated Benzofuran Architectures

Cross-coupling reactions represent a powerful tool for constructing complex molecular architectures, including those containing the trifluoromethylated benzofuran scaffold. These methods often rely on the catalytic activation of otherwise inert chemical bonds to form new carbon-carbon or carbon-heteroatom bonds.

A significant advancement in this area is the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, which proceeds through the activation of the strong aromatic C–F bond. researchgate.netbeilstein-journals.orgnih.gov This reaction provides an efficient route to a variety of 2-arylbenzofurans under mild conditions. nih.gov The key to this transformation is the proposed formation of nickelacyclopropane intermediates upon the interaction of the 2-fluorobenzofuran with a zero-valent nickel species. beilstein-journals.orgnih.gov Subsequent β-fluorine elimination from this intermediate facilitates the activation of the C–F bond, leading to the cross-coupling product. beilstein-journals.orgnih.gov

This methodology has been successfully applied to create complex di-substituted benzofurans. In an elegant demonstration of orthogonal reactivity, a 5-bromo-2-fluorobenzofuran was first coupled with [4-(trifluoromethyl)phenyl]boronic acid using a palladium catalyst. beilstein-journals.orgnih.gov In this initial step, the C–Br bond reacts selectively, leaving the C–F bond intact, to produce 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran in high yield (95%). beilstein-journals.orgnih.gov Subsequently, a nickel-catalyzed defluorinative arylation of this product with phenylboronic acid efficiently yields 2-phenyl-5-[4-(trifluoromethyl)phenyl]benzofuran (81% yield). beilstein-journals.orgnih.gov

The reaction conditions are generally mild, often proceeding at room temperature, and utilize a nickel catalyst such as Ni(cod)₂ with a phosphine ligand like PCy₃. beilstein-journals.orgnih.gov

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoronaphtho[2,1-b]furan | m-Tolylboronic acid | Ni(cod)₂ / PCy₃ | 2-(m-Tolyl)naphtho[2,1-b]furan | Quantitative | beilstein-journals.org |

| 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | Phenylboronic acid | Ni(cod)₂ / PCy₃ | 2-Phenyl-5-[4-(trifluoromethyl)phenyl]benzofuran | 81% | beilstein-journals.orgnih.gov |

| 5-Bromo-2-fluorobenzofuran | [4-(Trifluoromethyl)phenyl]boronic acid | Palladium Catalyst | 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | 95% | beilstein-journals.orgnih.gov |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to benzofuran derivatives. These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing milder reaction conditions.

One such strategy involves a domino Friedel-Crafts/lactonization reaction to synthesize 3,3-disubstituted-3H-benzofuran-2-ones. nih.gov In the synthesis of 3,5-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one, various Lewis acids were tested, but the best results were achieved using acetic acid as the solvent at 120 °C, which provided the product in 45% yield. nih.gov This method avoids the use of metal-based Lewis acids, which can form unreactive complexes with the substrate. nih.gov

Another green approach is the one-pot synthesis of benzofuran derivatives using a copper iodide catalyst in a deep eutectic solvent (DES), such as choline chloride-ethylene glycol. acs.org This method involves the reaction of o-hydroxy aldehydes, amines, and alkynes in an eco-friendly and biodegradable solvent system. acs.org While not explicitly demonstrated for trifluoromethylated analogs, this catalytic system represents a promising green platform for benzofuran synthesis.

Furthermore, silver-catalyzed reactions offer a pathway for the synthesis of trifluoroethylated benzofurans. researchgate.net This method utilizes a silver catalyst to promote the annulation of trifluoromethyl propynols with various phenols, proceeding through a cascade of Friedel-Crafts propargylation, Michael-type addition, and a 1,3-H shift to afford the final products in moderate to good yields. researchgate.net

| Methodology | Key Reagents/Catalyst | "Green" Aspect | Product Example | Reference |

|---|---|---|---|---|

| Domino Friedel-Crafts/Lactonization | Acetic Acid (solvent) | Avoids metal-based Lewis acids | 3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | nih.gov |

| One-Pot Three-Component Reaction | Copper Iodide | Use of eco-friendly Deep Eutectic Solvent (DES) | Substituted Benzofurans (general) | acs.org |

| Silver-Catalyzed Annulation | AgNTf₂ | Cascade reaction in one pot | Trifluoroethylated Benzofurans | researchgate.net |

Reactivity and Reaction Mechanisms of 2 Trifluoromethyl Benzofuran Scaffolds

Mechanistic Investigations of Trifluoromethylation Processes

The direct introduction of a trifluoromethyl group onto a benzofuran (B130515) core or its precursors is a challenging transformation that often proceeds through highly reactive intermediates. Understanding the mechanisms of these processes is crucial for developing efficient and selective synthetic methods.

Radical-based trifluoromethylation has emerged as a powerful strategy for the synthesis of CF₃-containing heterocycles. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃), which then engages with the substrate in a series of propagation steps.

A common method involves the use of reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na), which, under oxidative conditions, can extrude sulfur dioxide to generate the •CF₃ radical. beilstein-journals.org For instance, in reactions involving heteroatom-functionalized alkenes, the process can be initiated by an oxidant like K₂S₂O₈ or even molecular oxygen, which facilitates the formation of the CF₃SO₂• radical. This radical can then either release SO₂ to form the •CF₃ radical or participate in a radical chain process. beilstein-journals.org

In a copper-catalyzed approach using Togni's reagent, a single electron transfer (SET) between Cu(I) and the reagent generates the reactive •CF₃ radical. rsc.org This radical then adds to the double bond of a precursor, such as an o-vinyl-N-alkylamide, to create a carbon-centered radical intermediate. This intermediate is subsequently oxidized by Cu(II) to form a carbocation, which undergoes intramolecular cyclization to yield the final trifluoromethylated heterocyclic product. rsc.org Preliminary mechanistic studies confirm the involvement of free radicals in this process. rsc.orgresearchgate.net The regioselectivity of the •CF₃ addition can be a significant challenge, as the high reactivity of the radical can lead to mixtures of products. nih.gov

| Method | CF₃ Radical Source | Catalyst/Initiator | Key Mechanistic Steps | Ref. |

| Oxidative Trifluoromethylation | CF₃SO₂Na | Mn(OAc)₃ | Generation of •CF₃ from CF₃SO₂Na; regioselective addition of •CF₃ to substrate; oxidation of radical intermediate to carbocation; deprotonation. | beilstein-journals.org |

| Copper-Catalyzed Oxy-Trifluoromethylation | Togni's Reagent | CuBr·SMe₂ | SET from Cu(I) to Togni's reagent to form •CF₃; radical addition to C=C bond; oxidation by Cu(II) to carbocation; intramolecular nucleophilic attack. | rsc.org |

| Photo-induced Trifluoromethylation | CF₃I | Photocatalyst (e.g., Eosin Y) | Light-induced generation of •CF₃; radical cascade cyclization of olefinic amides. | rsc.org |

Organometallic intermediates, particularly those involving copper and palladium, play a pivotal role in many trifluoromethylation reactions. These intermediates can act as carriers of the CF₃ group or as catalysts that facilitate key bond-forming steps.

In copper-mediated reactions, trifluoromethylcopper (B1248711) ([CuCF₃]) is a key intermediate. This species can be generated from inexpensive sources like fluoroform (CF₃H). researchgate.net The [CuCF₃] reagent can then participate in domino reactions, such as the cyclization/trifluoromethylation of 2-alkynylphenols to produce 3-(trifluoromethyl)benzofurans. researchgate.net Another pathway involves the reaction of trifluoromethyl iodide (CF₃I) with copper powder, which is believed to form trifluoromethylcopper. rsc.org This intermediate can then react with aryl halides. However, these reactions can sometimes lead to abnormal products, such as the formation of pentafluoroethyl compounds, which is explained by the decomposition of trifluoromethylcopper into cuprous fluoride (B91410) and difluorocarbene, followed by further reaction. rsc.org

Palladium catalysis has also been employed, particularly for the trifluoromethylation of C-H bonds. Sanford and co-workers described the oxidation of a dinuclear Pd(II) complex with Togni's reagent to form a mononuclear Pd(IV)-CF₃ complex. acs.org This high-valent palladium complex is a crucial intermediate that can undergo reductive elimination to form the C-CF₃ bond, demonstrating a potential pathway for Pd-catalyzed trifluoromethylation reactions. acs.org

| Metal | Key Intermediate | Precursors | Role of Intermediate | Ref. |

| Copper | Trifluoromethylcopper ([CuCF₃]) | CF₃H (Fluoroform), CF₃I + Cu powder | Delivers CF₃ group in domino cyclization/trifluoromethylation reactions. Reacts with aryl halides. | researchgate.netrsc.org |

| Copper | Cu(II) Species | Cu(I) salt (e.g., CuBr) | Oxidizes carbon-centered radical to a carbocation following •CF₃ addition. | rsc.org |

| Palladium | Pd(IV)-CF₃ Complex | Pd(II) complex + Togni's reagent | Undergoes reductive elimination to form a C-CF₃ bond. | acs.org |

| Rhenium | Rhenium-π-alkyne complex | Re₂O₇ | Activates an alkyne towards nucleophilic attack, initiating a cascade that includes a sigmatropic rearrangement. | mdpi.comresearchgate.net |

Cyclization and Rearrangement Mechanisms

The construction of the 2-(trifluoromethyl)benzofuran skeleton often relies on sophisticated cyclization and rearrangement reactions. These pathways assemble the heterocyclic core while incorporating the trifluoromethyl group, often with high efficiency and selectivity.

Charge-accelerated sigmatropic rearrangements are powerful transformations in organic synthesis that can facilitate the formation of complex cyclic systems. In the context of benzofuran synthesis, these rearrangements often involve the generation of a cationic intermediate that predisposes the molecule to a acs.orgacs.org-sigmatropic shift.

One such strategy involves the reaction of aryl sulfoxides with phenols or anilines. soton.ac.uk The process can be initiated by an interrupted Pummerer reaction, where an activated sulfonium (B1226848) cation reacts with a nucleophile at the sulfur atom to form an allyl vinyl sulfonium intermediate. nih.gov This charged intermediate then smoothly undergoes a acs.orgacs.org-sigmatropic rearrangement, which is significantly accelerated by the positive charge on the sulfur atom, to form a new C-C bond. nih.govjst.go.jp

In a different approach, rhenium catalysts have been used to activate alkynes. mdpi.comresearchgate.net The rhenium acts as a π-acid, coordinating to the alkyne and making it susceptible to intramolecular attack by a nearby nucleophile (like a hydroxyl group). This initial cyclization is followed by a charge-accelerated acs.orgacs.org-sigmatropic rearrangement to construct the substituted benzofuran core. mdpi.comresearchgate.net These mechanistic pathways provide access to substituted benzofurans and indoles under mild conditions. researchgate.net

A notable strategy for synthesizing 2-trifluoromethylated benzofurans involves a dearomatization-rearomatization sequence. acs.orgacs.org This approach begins with a substituted phenol (B47542) and uses a hypervalent iodine reagent, such as phenyliodine diacetate (PIDA), to induce dearomatization. acs.org

The key step is the generation of a highly reactive phenoxonium ion intermediate from the starting phenol. acs.orgacs.org This electrophilic intermediate is then trapped by a weak nucleophile. For the synthesis of this compound precursors, hexafluoroacetylacetone (B74370) (hfacac) is used as the nucleophile. acs.org The choice of solvent is critical, with hexafluoroisopropanol (HFIP) being particularly effective in promoting the reaction. acs.org The resulting adduct, a fluorinated dihydrobenzofuran, is formed through a spontaneous rearomatization and cyclization cascade. This dihydrobenzofuran can then be chemically transformed into the final this compound product. acs.orgacs.org

| Starting Material (Substituted 4-methoxyphenol) | Dihydrobenzofuran Intermediate Yield (%) | Ref. |

| 4-Methoxyphenol | 97% | acs.org |

| 2-Chloro-4-methoxyphenol | 89% | acs.org |

| 3-Bromo-4-methoxyphenol | 60% | acs.org |

| 2-Phenyl-4-methoxyphenol | 95% | acs.org |

| 3-Phenyl-4-methoxyphenol | 93% | acs.org |

Electrophilic and Nucleophilic Reactivity of the Benzofuran Core

The presence of the strongly electron-withdrawing CF₃ group at the C2 position significantly alters the reactivity of the benzofuran nucleus. rsc.org Conventionally, the C2 position of benzofuran is the most acidic and is susceptible to deprotonation and electrophilic attack. nih.govfrontiersin.org However, with the C2 position occupied by a CF₃ group, the electronic landscape of the ring system changes dramatically.

The CF₃ group increases the electron deficiency of the entire benzofuran core. This heightened electrophilicity makes the ring more susceptible to attack by nucleophiles. For instance, this electronic effect enhances the reactivity of the scaffold toward nucleophilic aromatic substitution. Conversely, the electron-poor nature of the ring deactivates it towards electrophilic aromatic substitution, which would typically occur on the benzene (B151609) portion of the molecule.

Reactions involving the cleavage of the endocyclic C-O bond, a transformation that leads to ring-opening, can be achieved under reductive nickel catalysis. chinesechemsoc.org This process involves the dearomatization and skeletal transformation of the benzofuran precursor, highlighting a form of reactivity where the benzofuran ring itself acts as an electrophile. chinesechemsoc.org In some radical cross-coupling reactions, heteroaryl substrates like benzofuran have shown low reactivity, which may be influenced by the electronic effects of substituents like the CF₃ group. nih.gov

Functional Group Transformations and Derivatization Strategiesacs.orgacs.org

The this compound core, once synthesized, serves as a robust platform for further chemical modifications. Its stability allows for a variety of functional group transformations and derivatization reactions, enabling the generation of diverse molecular libraries. These strategies typically involve reactions on the furan (B31954) ring, the benzene ring, or on substituents attached to the heterocyclic core.

One key strategy involves the transformation of precursors, such as fluorinated dihydrobenzofurans, into the fully aromatic benzofuran system. For instance, trifluoromethyl-substituted dihydrobenzofuranols can be effectively dehydrated to the corresponding this compound derivatives. rsc.org This transformation is often accomplished by refluxing the dihydrobenzofuranol in a solvent like toluene (B28343) with an acid catalyst, such as p-toluenesulfonic acid, and ensuring the azeotropic removal of water. rsc.org

Another significant transformation involves the modification of substituents on the benzofuran ring. The 3-trifluoromethylacyl substituted benzofurans, which can form stable hydrates, are susceptible to reduction, yielding the corresponding alcohol derivatives. mdpi.com Furthermore, functional groups appended to the benzofuran skeleton can be used as handles for more complex elaborations. A prime example is the Claisen-Schmidt condensation of 2-acetylbenzofuran (B162037) with formylpyrazoles, which produces chalcone (B49325) derivatives, demonstrating the utility of the acetyl group as a precursor for building larger molecular architectures. nih.gov

Cross-coupling reactions are also pivotal in the derivatization of the this compound scaffold, particularly when a leaving group such as a halogen is present. The versatility of organoboron compounds as precursors is noteworthy; borylated benzofurans can be prepared and subsequently used in cross-coupling reactions to introduce a wide array of substituents. Reactions such as the Suzuki and Heck couplings on halogenated benzofurans have been employed to introduce aryl and vinyl groups, respectively, further diversifying the available structures. It is also possible to transform the core heterocycle itself; for example, a benzofuran can be converted to the corresponding benzothiophene (B83047) using reagents like Lawesson's reagent.

The following tables summarize specific examples of these derivatization strategies.

Table 1: Dehydration of Dihydrobenzofuranol Derivatives This table illustrates the acid-catalyzed dehydration to form the aromatic benzofuran ring.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| Trifluoromethyl-substituted dihydrobenzofuranol (10) | p-Toluenesulfonic acid, Toluene, Reflux | Benzofuran (11) | 80% | rsc.org |

Table 2: Derivatization via Cross-Coupling Reactions This table presents examples of palladium-catalyzed cross-coupling reactions for C-C bond formation on a benzofuran scaffold.

| Starting Material | Coupling Partner | Reaction Type | Conditions | Product | Yield | Reference |

| 2-Halobenzofuran derivative (16) | o-Tolylboronic acid | Suzuki Reaction | Not specified | 2-(o-Tolyl)benzofuran (17) | 62% | |

| 2-Halobenzofuran derivative (16) | Alkene | Heck Reaction | Not specified | 2-Vinylbenzofuran (18) | 63% |

Table 3: Functional Group Interconversion This table details the transformation of functional groups attached to the benzofuran core and the transformation of the core itself.

| Starting Material | Reagents & Conditions | Product | Transformation Type | Reference |

| 3-Trifluoromethylacyl substituted benzofuran hydrate | Not specified | Corresponding alcohol | Reduction | mdpi.com |

| Benzofuran product (3a) | Lawesson's reagent, Toluene, 100 °C, N₂ | Corresponding benzothiophene | Heteroatom Exchange (O to S) | |

| 2-Acetylbenzofuran | Formylpyrazole, Anhydrous potassium carbonate | Chalcone derivative (73a/73b) | Claisen-Schmidt Condensation | nih.gov |

Structure Activity Relationship Sar Studies of 2 Trifluoromethyl Benzofuran Derivatives

Positional Effects of Trifluoromethyl Group on Biological Activity

The position of the trifluoromethyl (CF3) group on the benzofuran (B130515) scaffold is a critical determinant of a derivative's pharmacological profile. While direct comparative studies of all positional isomers of trifluoromethylbenzofuran are not extensively documented in publicly available research, inferences can be drawn from studies on different isomers. For instance, research on 3-(trifluoromethyl)benzofuran (B2529890) derivatives has highlighted their potential as antimicrobial agents. A series of 3-(trifluoromethyl)benzofurans were synthesized and evaluated for their antibacterial and antifungal activities, demonstrating that this particular isomer possesses a scaffold of pharmaceutical relevance. mdpi.com

In a separate study focusing on anticancer activity, the introduction of a trifluoromethyl group at the meta-position of a phenyl ring attached to a benzofuran core in a series of 3-(piperazinylmethyl)benzofuran derivatives resulted in the most potent compound against various cancer cell lines, including Panc-1, MCF-7, and A549. nih.gov This derivative, compound 9h, exhibited IC50 values of 0.94, 2.92, and 1.71 µM, respectively, surpassing the efficacy of the reference drug cisplatin. nih.gov While not a direct comparison of the CF3 group on the benzofuran ring itself, this finding underscores the significant impact of the trifluoromethyl moiety's placement within the broader molecular structure on biological activity.

The electronic properties of the trifluoromethyl group, specifically its strong electron-withdrawing nature, can significantly alter the physicochemical properties of the benzofuran ring system, influencing its interaction with biological targets. The precise impact of these electronic effects is highly dependent on the group's position, as it can affect the electron density distribution across the entire molecule.

Impact of Benzofuran Core Substitutions on Therapeutic Potential

The therapeutic potential of 2-(trifluoromethyl)benzofuran derivatives can be finely tuned by introducing various substituents at other positions on the benzofuran core. SAR studies on benzofuran derivatives have consistently shown that substitutions at the C-2, C-3, C-5, and C-6 positions are particularly important for modulating biological activity. mdpi.comnih.gov

For instance, in a series of benzofuran derivatives evaluated for anticancer activity, the presence of a methyl group at the C-3 position and a methoxy (B1213986) group at the C-6 position led to a significant increase in potency. mdpi.com Compound 10h, with this substitution pattern, was found to be 2–4 times more potent than the unsubstituted analog and 3–10 times more active than the derivative with a methoxy group at the C-7 position. mdpi.com This highlights the sensitivity of the biological activity to the specific placement of substituents on the benzofuran ring.

Furthermore, the introduction of halogen atoms, such as fluorine, chlorine, or bromine, into the benzofuran ring has been shown to enhance anticancer activities. nih.gov In a study of 2-substituted benzofuran derivatives, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl group resulted in a twofold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA), a target in cancer therapy.

The following table summarizes the impact of various substitutions on the benzofuran core on anticancer activity, based on findings from different studies on benzofuran derivatives.

| Compound Series | Substitution Position | Substituent | Effect on Anticancer Activity | Reference |

| Benzofuran Derivatives | C-3 | Methyl | Increased potency | mdpi.com |

| Benzofuran Derivatives | C-6 | Methoxy | Increased potency | mdpi.com |

| 2-Benzofuranyl Derivatives | 4-position of benzofuranyl | Fluorine | 2-fold increase in potency | |

| Benzofuran-triazole hybrids | Phenyl ring of acetamide | Ethoxy (para) | Low toxicity |

Role of Fluorinated Moieties in Lipophilicity and Metabolic Stability

The incorporation of fluorinated moieties, particularly the trifluoromethyl group, into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacokinetic properties. nih.gov Fluorine and trifluoromethyl groups can significantly increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. nih.gov

The strong carbon-fluorine bond also contributes to increased metabolic stability. nih.gov This is because the C-F bond is more resistant to metabolic cleavage by enzymes such as cytochrome P450s compared to a C-H bond. This enhanced stability can lead to a longer half-life of the drug in the body, potentially allowing for less frequent dosing.

For example, the introduction of fluorine atoms has been shown to enhance the lipophilicity and metabolic stability of benzofuran derivatives, making them more interesting candidates for further research. researchgate.net Studies on perfluoroalkyl groups have demonstrated that while polyfluoroalkylation typically increases lipophilicity, strategic modifications, such as replacing a CF3 group with a methyl group, can lead to a reduction in lipophilicity while maintaining or even improving metabolic stability. nih.govnih.gov This highlights the nuanced role that fluorinated groups play in modulating the physicochemical properties of a molecule.

The table below illustrates the general effects of fluorination on the properties of drug candidates.

| Property | Effect of Fluorination (General) | Reference |

| Lipophilicity | Generally Increased | nih.gov |

| Metabolic Stability | Increased | nih.gov |

| Bioavailability | Often Enhanced | nih.gov |

| Binding Affinity | Can be Improved |

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. For this compound derivatives, identifying these key pharmacophoric features is crucial for designing more potent and selective inhibitors for specific biological targets.

While specific pharmacophore models for this compound derivatives are not widely published, studies on other benzofuran derivatives provide valuable insights. For instance, in a study of benzofuran derivatives as inhibitors of the CLC-K chloride channel, a pharmacophore model was developed. pnas.org This model highlighted the importance of a carboxylic acid group and two hydrophobic regions for blocking or activating the channel. pnas.org The benzofuran ring itself served as a rigid scaffold to orient these key features correctly for interaction with the target protein.

In another study on benzofuran derivatives as ERAP1 inhibitors, docking studies revealed that the carboxylate group of the compounds formed key hydrogen bonds with arginine and lysine (B10760008) residues in the allosteric binding site of the enzyme. The benzofuran core positioned the molecule within a lipophilic pocket, and in the most potent compound, a fluorine atom was oriented towards specific glutamine and arginine residues.

These examples suggest that for this compound derivatives, the key pharmacophoric features would likely include:

The benzofuran scaffold acting as a central rigid core.

The trifluoromethyl group potentially interacting with specific hydrophobic or polar regions of the target protein.

Other substituents on the benzofuran ring providing additional points of interaction, such as hydrogen bond donors or acceptors, to enhance binding affinity and selectivity.

Comparative SAR with Other Benzofuran Derivatives

Comparing the structure-activity relationships of this compound derivatives with other substituted benzofurans provides a broader understanding of the role of the substituent at the 2-position. Earlier SAR studies on benzofurans have established that substitutions at the C-2 position are critical for their cytotoxic activity. nih.gov

For example, the introduction of ester or heterocyclic ring substitutions at the C-2 position has been shown to be crucial for the cytotoxic activity of benzofuran compounds. nih.gov In a study comparing the enzymatic activity of different 2-substituted benzofurans as ERAP1 inhibitors, a compound with a chlorophenyl moiety at the 2-position was found to be important for inhibition, in contrast to a derivative with a trifluoromethyl substitution which showed different activity. This direct comparison highlights that the nature of the substituent at the 2-position significantly influences the biological activity.

The table below provides a comparative overview of the impact of different substituents at the 2-position of the benzofuran ring on biological activity, based on various studies.

| 2-Substituent | Biological Activity Profile | Reference |

| Trifluoromethyl | Potential antimicrobial and anticancer activity | mdpi.comnih.gov |

| Ester groups | Crucial for cytotoxic activity | nih.gov |

| Heterocyclic rings | Affects cytotoxicity | nih.gov |

| Chlorophenyl moiety | Important for ERAP1 inhibition |

These comparative studies are essential for lead optimization, as they guide medicinal chemists in selecting the most appropriate substituents to achieve the desired therapeutic effect. The unique electronic and steric properties of the trifluoromethyl group at the 2-position likely confer a distinct SAR profile compared to other functionalities at the same position.

Biological Activities and Therapeutic Applications

Anti-Cancer Activities

Derivatives of benzofuran (B130515) have shown significant potential as anti-cancer agents, operating through various mechanisms to inhibit tumor growth and proliferation. rsc.orgmdpi.comresearchgate.net

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. tandfonline.com Benzofuran derivatives, including those with trifluoromethyl groups, have been identified as potent inhibitors of several protein kinases involved in cancer progression. tandfonline.comnih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. tandfonline.comnih.gov A notable example is the m-trifluoromethyl derivative 9h , which demonstrated potent inhibitory activity against CDK2 with an IC50 value of 40.91 nM, surpassing the reference standard staurosporine (B1682477) (IC50 = 56.76 nM). tandfonline.comnih.gov Several other 3-(piperazinylmethyl)benzofuran derivatives also showed comparable CDK2 inhibitory activity. tandfonline.comnih.gov The development of allosteric CDK2 inhibitors, which bind to a site other than the highly conserved ATP-binding pocket, represents a promising strategy for achieving greater selectivity. nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.net Benzofuran-based compounds have been developed as VEGFR-2 inhibitors. For instance, a series of benzofuran hybrids were designed as dual inhibitors of PI3K and VEGFR-2, with compound 8 showing good inhibitory activity against VEGFR-2 with an IC50 of 86 nM. nih.gov

Src Kinase: Src kinase is a non-receptor tyrosine kinase that plays a role in various signaling pathways related to cancer development and progression. nih.govbiomolther.org A benzofuran-pyrazole derivative, compound 36 , was found to produce a significant 59% inhibition of Src kinase at a concentration of 10 μM. rsc.org Additionally, a novel pan-Src kinase inhibitor, KF-1607 , which incorporates a 3-(trifluoromethyl)phenyl)benzamide hydrochloride salt structure, has been developed. biomolther.org

Pim-1 Kinase: Pim-1 is a serine/threonine kinase overexpressed in various cancers, making it an attractive therapeutic target. nih.gov A derivative, 7d [the 2-(2-(trifluoromethyl)-phenyl)-2,3-dihydro derivative], was identified as a potent Pim-1 inhibitor, and its cytotoxic effects on several cancer cell lines were consistent with its kinase inhibition. tandfonline.com Computational studies have also explored benzofuran-2-carboxylic acids as potential Pim-1 kinase inhibitors. nih.gov

| Compound/Derivative Class | Target Kinase | Key Finding (IC50/Inhibition %) | Reference |

|---|---|---|---|

| m-Trifluoromethyl derivative 9h | CDK2 | IC50 = 40.91 nM | tandfonline.comnih.gov |

| Benzofuran hybrid 8 | VEGFR-2 | IC50 = 86 nM | nih.gov |

| Benzofuran-pyrazole derivative 36 | Src Kinase | 59% inhibition at 10 μM | rsc.org |

| 2-(2-(Trifluoromethyl)-phenyl)-2,3-dihydro derivative 7d | Pim-1 | Potent inhibitor | tandfonline.com |

Farnesyltransferase: Protein farnesyltransferase is an enzyme that modifies proteins, including the Ras protein which is implicated in cancer. tandfonline.com Inhibiting this enzyme can disrupt cancer cell function. nih.gov Research into 3-arylthiophene 2-carboxylic acids as protein farnesyltransferase inhibitors included derivatives with a 2-(trifluoromethyl)phenyl group. tandfonline.com

Tubulin Polymerization: Microtubules are essential for cell division, and agents that interfere with their dynamics can be effective anti-cancer drugs. nih.gov The trifluoromethyl group has been shown to be critical for the tubulin polymerization inhibitory activity of certain compounds. biorxiv.org Benzo[b]thiophene, benzofuran, and indole-based analogues have been established as potent inhibitors of tubulin polymerization. nih.govsci-hub.se The benzofuran moiety, in particular, is thought to play a pivotal role in this inhibition. biorxiv.org Arylthioindoles with various cyclic substituents, including benzofuran, at the C-2 position have been synthesized and shown to inhibit tubulin polymerization at submicromolar concentrations. nih.gov

Benzofuran derivatives can exert their anti-cancer effects by inducing cell cycle arrest and apoptosis (programmed cell death). researchgate.netmdpi.com One benzofuran derivative was shown to cause cell cycle arrest at the G1/S phase and induce apoptosis in HeLa cells. nih.gov Another study found that a potent 3-(piperazinylmethyl)benzofuran derivative caused cell cycle arrest in the G2/M phase, which is a characteristic of CDK2 inhibitors, and induced apoptosis in Panc-1 cancer cells. tandfonline.com Furthermore, spirooxindole derivatives have been shown to induce apoptosis and cell cycle arrest at the G0/G1 phase. mdpi.com A benzofuran derivative known as BM7 has been reported to effectively fight cancer by promoting cancer cell apoptosis. researchgate.net This induction of apoptosis is often linked to the modulation of key regulatory proteins, such as the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. researchgate.net

Anti-Infective Potentials

Beyond cancer, benzofuran derivatives, including those containing a trifluoromethyl group, have demonstrated significant promise as anti-infective agents. tandfonline.comresearchgate.net

The benzofuran scaffold is present in many natural and synthetic compounds with antimicrobial properties. tandfonline.com

Antibacterial Activity: Chalcone (B49325) derivatives linked with 2-trifluoromethyl furan (B31954) have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com One study identified a benzofuran-based isoxazole (B147169) analogue, compound 9e (2-trifluromethylbenzyl), as having notable antibacterial activity against E. coli. researchgate.net

Antifungal Activity: A 3-(trifluoromethyl)benzofuran (B2529890) derivative containing a 4-NH2C6H4 moiety at the C-2 position showed suppressive activity against the fungal pathogens Candida albicans and C. glabrata. researchgate.netdntb.gov.ua The mechanism for this activity was linked to the time-dependent accumulation of reactive oxygen species (ROS) in Candida cells. dntb.gov.ua In another study, analysis of structure-activity relationships indicated that the presence of a trifluoromethyl group leads to better antifungal activity against Fusarium oxysporum. mdpi.com Carabrone hydrazone derivatives containing a 4-(trifluoromethyl)phenyl group have also exhibited significant antifungal activities. nih.gov

| Compound/Derivative Class | Activity Type | Target Organism(s) | Key Finding | Reference |

|---|---|---|---|---|

| Compound 9e (2-trifluromethylbenzyl) | Antibacterial | E. coli | Notable activity compared to Ampicillin | researchgate.net |

| 3-(Trifluoromethyl)benzofuran with 4-NH2C6H4 moiety | Antifungal | Candida albicans, C. glabrata | MICs of 64 μM and 128 μM, respectively | dntb.gov.ua |

| Carabrone hydrazone derivative 8f | Antifungal | B. cinerea, C. lagenarium | IC50 of 3.86 μg/mL and 3.32 μg/mL, respectively | nih.gov |

| Chalcone derivatives with trifluoromethyl group | Antifungal | Fusarium oxysporum | Trifluoromethyl group enhances activity | mdpi.com |

Tuberculosis remains a significant global health threat, and new therapeutic agents are needed. The benzofuran scaffold is considered a promising starting point for the development of new antitubercular drugs. researchgate.net Benzofuranyl-isoxazole hybrids have been synthesized and evaluated for their antitubercular efficacy using the Microplate Alamar Blue Assay (MABA). researchgate.net These findings highlight the potential of benzofuran derivatives in combating Mycobacterium tuberculosis.

Neurodegenerative Disease Research

Benzofuran derivatives are actively being investigated for their potential in treating neurodegenerative disorders, most notably Alzheimer's disease. Their therapeutic potential stems from their ability to interact with multiple targets involved in the disease's pathology. mdpi.comsemanticscholar.org

A key strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down essential neurotransmitters. mdpi.comacs.org Additionally, inhibiting β-secretase (BACE-1), the enzyme that initiates the production of amyloid-beta (Aβ) peptides, is a major goal to prevent the formation of amyloid plaques. acs.orgresearchgate.net

Derivatives of 2-arylbenzofuran have shown promising dual inhibitory activity against both cholinesterases and BACE-1. acs.org For instance, a series of 2-arylbenzofuran compounds were synthesized and evaluated, with some showing AChE inhibitory activity comparable to the reference drug donepezil (B133215) and significant BACE-1 inhibition. mdpi.comacs.org

A specific organoselenium compound incorporating a trifluoromethyl group, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), was shown to reverse the increased acetylcholinesterase (AChE) activity in the cortex and cerebellum of a mouse model of Alzheimer's disease. nih.govresearchgate.net This finding is significant as AChE inhibition is a well-established therapeutic strategy for Alzheimer's. nih.gov Similarly, coumarin-triazole hybrids containing a trifluoromethylbenzyl group have been synthesized and shown to inhibit AChE, BChE, and BACE-1. researchgate.net

The multifactorial nature of Alzheimer's disease necessitates the development of multi-target drugs, and benzofuran derivatives are promising candidates. mdpi.comsemanticscholar.org Their potential lies in their ability to simultaneously address several pathological features of the disease, including cholinergic dysfunction and amyloid plaque formation. mdpi.comacs.org

The benzofuran-based compound (-)-1(benzofuran-2-yl)-2-propylaminopentane has been investigated for the treatment of Alzheimer's disease due to its neuroprotective effects. nih.gov Furthermore, certain benzofuran derivatives have demonstrated a potent ability to inhibit the aggregation of β-amyloid peptides, a key toxic event in the progression of Alzheimer's. nih.gov A benzofuran analogue, MDR-1339, was found to be an orally active and blood-brain-barrier-permeable Aβ aggregation inhibitor that improved learning and memory in an Alzheimer's disease mouse model by reducing Aβ aggregates in the brain.

The compound TFSeB, which contains a trifluoromethylphenyl group, has shown protective effects in an Alzheimer's disease model by improving memory performance and modulating pathways related to neuronal survival and inflammation. nih.govresearchgate.net These preclinical results highlight the significant focus on benzofuran analogues in the discovery of new treatments for Alzheimer's disease. mdpi.com

Neuroprotection is a key therapeutic goal in combating neurodegenerative diseases. Benzofuran derivatives have demonstrated significant neuroprotective activities in various studies. nih.gov This protection is often attributed to their antioxidant properties and their ability to counteract excitotoxicity and oxidative stress, which are major contributors to neuronal cell death. nih.gov

Studies have shown that benzofuran-based compounds can protect neuronal cells from the toxic insults induced by β-amyloid peptides. nih.gov A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, including one with a trifluoromethylphenyl group, were evaluated for their neuroprotective effects against NMDA-induced excitotoxicity in primary cultured rat cortical cells. nih.gov Several of these compounds provided considerable protection against this excitotoxic neuronal damage. nih.gov

The trifluoromethyl-containing benzofuran derivative TFSeB has demonstrated notable neuroprotective effects in a mouse model of Alzheimer's. nih.govresearchgate.net Its administration led to a reduction in oxidative stress markers, an increase in the antioxidant response, and the modulation of apoptosis-related proteins to favor neuronal survival. nih.govresearchgate.net Furthermore, TFSeB increased the levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuroprotection. researchgate.net

| Activity | Effect Observed | Associated Marker/Pathway |

|---|---|---|

| Antioxidant Effect | Reduced oxidative stress markers (TBARS, ROS, nitrite) | Increased NPSH levels, modulation of NRF2 |

| Anti-apoptotic Effect | Favored neuronal survival | Increased BCL-2, Decreased BAX |

| Neurotrophic Support | Increased neuroprotective targets | Increased Brain-Derived Neurotrophic Factor (BDNF) |

| Anti-inflammatory Effect | Decreased key inflammatory markers | Decreased NF-κB, IL-6, GSK3B |

Anti-Inflammatory and Immunomodulatory Activities

Neuroinflammation is a critical component in the pathology of neurodegenerative diseases and other inflammatory conditions. The benzofuran scaffold has been identified as a valuable starting point for the development of novel anti-inflammatory agents. nih.gov

The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in the inflammatory cascade, producing prostaglandins (B1171923) and leukotrienes, respectively. orientjchem.org Specifically, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. Dual inhibition of COX-2 and 5-lipoxygenase (5-LOX) is considered a promising strategy for developing safer anti-inflammatory agents. nih.govresearchgate.net

Several studies have explored benzofuran derivatives as inhibitors of these enzymes. A series of 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans were found to be dual inhibitors of COX-2 and 5-LOX, exhibiting in vivo anti-inflammatory activity. nih.govresearchgate.net Other research has shown that certain benzofuran compounds can produce a potent anti-inflammatory effect through the suppression of COX-1, COX-2, and LOX. nih.gov

In the context of multi-target drug design for Alzheimer's, furochromone derivatives, which are structurally related to benzofurans, have been evaluated for their ability to inhibit COX-2 and lipoxygenases (LOX-5 and LOX-15). semanticscholar.org Notably, one of the tested hydrazone derivatives contained a 4-(trifluoromethyl)phenyl group and showed moderate inhibitory activity against these enzymes, with the trifluoromethyl group's fluorine atoms potentially contributing to increased biological activity through halogen bonding interactions with enzyme residues. semanticscholar.org This suggests that the inclusion of a trifluoromethylphenyl moiety on a benzofuran-related scaffold can contribute to the inhibition of key inflammatory enzymes.

S1P1 Receptor Agonism for Autoimmune Disorders

The sphingosine-1-phosphate receptor 1 (S1P1) is a critical regulator of immune cell trafficking, particularly the egress of lymphocytes from secondary lymphoid organs. mdpi.com Agonism of the S1P1 receptor leads to its internalization and degradation, effectively trapping lymphocytes and preventing their migration to sites of inflammation. This mechanism is a clinically validated strategy for treating various autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. mdpi.comnih.gov

Derivatives containing the trifluoromethylphenyl moiety have been investigated as potent and selective S1P1 agonists. bindingdb.org The development of S1P1 modulators that spare other S1P receptor subtypes, such as S1P3 which is associated with cardiovascular side effects, is a key goal in drug discovery. mdpi.com Compounds incorporating a trifluoromethyl group are often explored in this context. For example, patent literature discloses compounds featuring a trifluoromethyl group attached to a phenyl ring, which is then linked to other heterocyclic systems, designed to act as S1P1 agonists for treating lymphocyte-mediated disorders. nih.gov Specifically, structures that combine a benzofuran moiety with a trifluoromethyl group have been noted in the pursuit of novel S1P1 modulators. ijpsonline.com These efforts highlight the potential of the 2-(trifluoromethyl)benzofuran scaffold as a core element in the design of next-generation immunomodulatory drugs for autoimmune conditions. mdpi.com

Other Biological Activities

Beyond S1P1 receptor modulation, the this compound scaffold has been implicated in several other biological activities, including antioxidant effects and enzyme inhibition, underscoring its versatility as a pharmacophore.

Benzofuran derivatives are recognized for their antioxidant capabilities, which are crucial for combating oxidative stress implicated in numerous diseases. fishersci.com The introduction of a trifluoromethyl group can influence these properties. Studies on trifluoromethyl-containing benzofuran-2(3H)-one derivatives have been conducted to evaluate their antioxidant capacity. researchgate.net

Research has shown that certain 3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one derivatives possess notable antioxidant activity. researchgate.netnih.gov The antioxidant potential of these compounds is often assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. fishersci.com For instance, some benzofuran derivatives have demonstrated moderate to excellent antioxidant activity in such tests. fishersci.com The presence of hydroxyl groups on the aromatic ring, in combination with the trifluoromethyl group at the 3-position of the benzofuranone core, appears to be a key structural feature for this activity. researchgate.netresearchgate.net

| Compound Derivative | Assay | Activity Measurement | Source |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative | DPPH radical scavenging | 23.5% inhibition at 100 µM | fishersci.com |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative | Lipid Peroxidation (LPO) inhibition | 62% inhibition at 100 µM | fishersci.com |

| 3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | Synthesis and evaluation | Noted as promising antioxidant | researchgate.netnih.gov |

| (3S)-5,7-ditert-butyl-3-oxidanyl-3-(trifluoromethyl)-1-benzofuran-2-one | General class activity | Benzofuran class studied for antioxidant properties | researchgate.net |

The this compound structure has been identified as a key component in the design of potent enzyme inhibitors targeting various classes of enzymes.

Branched-Chain Amino Acid Transaminase, cytosolic (BCATc): BCATc is a critical enzyme in the metabolism of branched-chain amino acids and the regulation of the neurotransmitter glutamate (B1630785) in the brain. Inhibition of BCATc is being explored as a therapeutic strategy for neurodegenerative diseases. nih.gov A notable inhibitor, known as BCATc Inhibitor 2, is chemically defined as N'-[(5-chloro-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)benzenesulfonohydrazide. nih.govcaymanchem.com This compound demonstrates potent and selective inhibition of human BCATc. researchgate.netvulcanchem.com Docking and quantitative structure-activity relationship (QSAR) studies have further illuminated how this and related sulfonyl hydrazides, which feature a benzofuran ring and a trifluoromethylphenyl group, interact with the enzyme's active site. caymanchem.com

Carbonic Anhydrases (CAs): Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic approach for conditions like glaucoma, epilepsy, and certain cancers. caymanchem.com Benzofuran-based compounds have emerged as effective carbonic anhydrase inhibitors (CAIs). caymanchem.com Research has described novel benzofuran-based carboxylic acid derivatives that show inhibitory action against several human (h) CA isoforms, including the tumor-associated hCA IX and hCA XII. caymanchem.com The trifluoromethyl group is also a feature in other potent CA inhibitors. For example, N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide has been noted for its carbonic anhydrase inhibition.

| Compound/Derivative Class | Target Enzyme | Inhibition Data (Kᵢ or IC₅₀) | Source |

| 5-chloro-N'-[2-(trifluoromethyl)phenyl]sulfonyl-1-benzofuran-2-carbohydrazide | human BCATc | IC₅₀ = 0.81 µM | researchgate.netvulcanchem.com |

| 5-chloro-N'-[2-(trifluoromethyl)phenyl]sulfonyl-1-benzofuran-2-carbohydrazide | rat BCATc | IC₅₀ = 0.2 µM | vulcanchem.com |

| Benzofuran-based carboxylic acid (Compound 9b) | hCA IX | Kᵢ = 0.91 µM | caymanchem.com |

| Benzofuran-based carboxylic acid (Compound 9e) | hCA IX | Kᵢ = 0.79 µM | caymanchem.com |

| Benzofuran-based carboxylic acid (Compound 9f) | hCA IX | Kᵢ = 0.56 µM | caymanchem.com |

| 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones | hCA I | Kᵢ = 12.3 - 154.0 nM | |

| 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones | hCA II | Kᵢ = 8.6 - 41.0 nM |

The journey of a chemical compound from a promising "hit" to a clinical drug candidate is a rigorous process known as drug discovery and development, with lead optimization being a critical phase. This stage focuses on refining the chemical structure of a lead compound to enhance its desirable properties while minimizing undesirable ones. Key parameters evaluated include efficacy, potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The this compound scaffold has featured in such optimization campaigns. For instance, in the development of S1P1 agonists, novel benzofuran-based compounds were designed and optimized to achieve excellent in vitro potency, selectivity over other S1P receptors, and favorable oral bioavailability across different species. mdpi.com Similarly, research on protein disulfide isomerase (PDI) inhibitors involved replacing a reactive group with a 2-trifluoromethyl acrylamide (B121943) moiety to address issues of off-target effects and poor metabolic stability. This structural modification led to a new series of derivatives with substantially improved enzyme inhibition and a reversible binding mode.

These examples demonstrate the strategic use of the trifluoromethyl-benzofuran motif in lead optimization. The process often involves iterative cycles of designing, synthesizing, and testing new analogues to achieve a balanced profile suitable for preclinical and, ultimately, clinical development.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, AM1)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the fundamental properties of trifluoromethyl-substituted benzofurans. These methods model the electronic behavior of molecules to predict their structure, reactivity, and spectroscopic profiles.

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. For trifluoromethylated benzofurans, the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the electronic properties of the benzofuran (B130515) core.

DFT calculations performed on related compounds, such as methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate, have shown that the -CF₃ group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduction in LUMO energy enhances the electrophilicity of the molecule, which can be critical for its interaction with biological targets. Studies on other trifluoromethyl-substituted aromatic systems using DFT have further elucidated their electronic characteristics. For instance, analysis of trans-4-(trifluoromethyl)cinnamic acid and 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole has provided detailed information on frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and charge distribution. niscpr.res.inacs.org The MESP map is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. High polarizability values calculated for these molecules are often correlated with enhanced bioactivity. acs.org

Table 1: Summary of Typical Findings from DFT-Based Electronic Structure Analysis of Trifluoromethylated Aromatic Compounds

| Parameter | Typical Finding | Significance | Source(s) |

|---|---|---|---|

| LUMO Energy | Lowered due to the -CF₃ group | Increases electrophilicity and potential for interaction with nucleophilic residues in enzymes. | |

| Electron Density | Depleted on the aromatic ring adjacent to the -CF₃ group | Influences reactivity and regioselectivity in chemical reactions. | |

| Dipole Moment | Increased by the -CF₃ group | Enhances interactions with polar environments and hydrophobic pockets in enzymes. |

| Polarizability | High calculated values | May correlate with enhanced biological activity. | acs.org |

This table is generated based on findings for structurally related compounds to illustrate the typical electronic effects studied.

Theoretical investigations on related molecules show that the presence of a trifluoromethyl group can induce nonplanar conformations. acs.orgnih.gov For example, ab initio modeling of 2-trifluoromethylbenzaldehyde, a close structural analog, suggests that both its cis and trans conformers are planar. rsc.org In contrast, the corresponding ketone derivative is predicted to exist in an orthogonal conformation. rsc.org For the parent 2-(Trifluoromethyl)benzofuran, computational methods would be used to calculate the rotational barrier of the -CF₃ group and its preferred orientation relative to the benzofuran ring system. Optimized geometrical parameters such as bond lengths and angles are calculated and often show good agreement with experimental data from X-ray crystallography where available. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme.